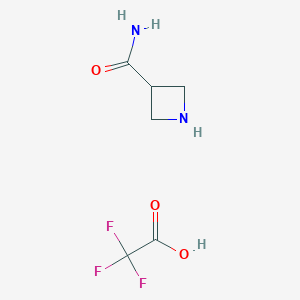![molecular formula C13H16ClFN4O B1402520 2-(4-Amino-pyrazol-1-yl)-N-[2-(2-fluoro-phenyl)-ethyl]-acetamidehydrochloride CAS No. 1361115-84-5](/img/structure/B1402520.png)
2-(4-Amino-pyrazol-1-yl)-N-[2-(2-fluoro-phenyl)-ethyl]-acetamidehydrochloride
Vue d'ensemble
Description
2-(4-Amino-pyrazol-1-yl)-N-[2-(2-fluoro-phenyl)-ethyl]-acetamidehydrochloride (2-APF-EAH) is a small molecule that is used in scientific research as a tool to study various biochemical and physiological processes. It is a member of the pyrazolone family of compounds and has been studied extensively in the lab for its ability to modulate the activity of proteins and other molecules. 2-APF-EAH has been found to be a potent inhibitor of several enzymes, including G-protein coupled receptors, protein kinases, and protein phosphatases. In addition, it has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-cancer activities.
Applications De Recherche Scientifique
Thiophene Analogues and Their Evaluation
Thiophene Derivatives as Carcinogenic Analogs : A study explored the potential carcinogenicity of thiophene analogues, specifically evaluating compounds like 5-p-acetamidophenyl-2-thiophenamine hydrochloride and others for their carcinogenic potential. The research underscores the importance of evaluating the biological activity and potential health risks of synthetic compounds, including those related to pyrazoline derivatives (Ashby et al., 1978).
Pyrazoline Derivatives in Heterocyclic Synthesis
Chemistry of Pyrazoline-5-ones : Another study reviewed the chemistry of 4-(dicyanomethylene)-3-methyl-1-phenyl-2-pyrazoline-5-ones, demonstrating the compound's utility as a scaffold for synthesizing various heterocyclic compounds. This research highlights the versatility of pyrazoline derivatives in the synthesis of biologically active molecules, offering insights into the structural manipulations that enhance their application in medicinal chemistry (Gomaa & Ali, 2020).
Synthesis of Pyrazole Heterocycles : The synthesis of pyrazole heterocycles and their widespread biological activities, including anticancer, analgesic, anti-inflammatory, and antimicrobial effects, was discussed. The study underlines the significant role of pyrazole derivatives in drug discovery and their therapeutic potential (Dar & Shamsuzzaman, 2015).
Advanced Oxidation Processes
Degradation of Pharmaceuticals : Research on the degradation of acetaminophen by advanced oxidation processes detailed the generation of by-products and their biotoxicity. This study is relevant for understanding the environmental impact and degradation pathways of chemical compounds, including those related to pyrazoline derivatives, underlining the importance of assessing their stability and transformation products (Qutob et al., 2022).
Propriétés
IUPAC Name |
2-(4-aminopyrazol-1-yl)-N-[2-(2-fluorophenyl)ethyl]acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN4O.ClH/c14-12-4-2-1-3-10(12)5-6-16-13(19)9-18-8-11(15)7-17-18;/h1-4,7-8H,5-6,9,15H2,(H,16,19);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVEDSPTWWRFHED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCNC(=O)CN2C=C(C=N2)N)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClFN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Amino-pyrazol-1-yl)-N-[2-(2-fluoro-phenyl)-ethyl]-acetamidehydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[3-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-piperidin-1-yl]-ethanone hydrochloride](/img/structure/B1402438.png)






![4-{5-[2-(4-Fluoro-phenoxy)-ethyl]-4-methyl-thiazol-2-yl}-azepan-4-ol hydrochloride](/img/structure/B1402449.png)


![3-(R)-1-Piperidin-2-ylmethyl-3H-benzo[d][1,2,3]triazin-4-onehydrochloride](/img/structure/B1402456.png)

